molecular formula C18H16N2O2S B2936559 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide CAS No. 912901-11-2

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Cat. No.: B2936559
CAS No.: 912901-11-2
M. Wt: 324.4
InChI Key: JTPCYGWNTNGMSL-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring in this compound contributes to its unique chemical properties and potential biological activities. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)16-12-23-18(20-16)11-17(21)19-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPCYGWNTNGMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methoxyphenyl isothiocyanate with an appropriate amine to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts such as palladium complexes may be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to DNA, affecting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide is unique due to the combination of the thiazole ring with the methoxyphenyl and phenylacetamide groups

Biological Activity

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that contribute to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

  • Molecular Formula : C14H16N2O2S
  • Molecular Weight : 276.35 g/mol
  • CAS Number : 8448297

The compound features a thiazole ring that is essential for its biological activity, interacting with various molecular targets in biological systems.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, providing insights into its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.500.75
Pseudomonas aeruginosa0.300.40

The compound showed strong inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibacterial agent against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated. It was found to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific enzymes involved in cancer cell proliferation was highlighted in several studies.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that treatment with this compound resulted in:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 15 µM after 48 hours of treatment

The compound induced apoptosis as evidenced by increased levels of caspase-3 activity and decreased mitochondrial membrane potential .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. It was reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Inflammatory Marker Control Level Post-Treatment Level
TNF-α100%30%
IL-6100%25%

This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazole ring facilitates binding to enzymes involved in biosynthetic pathways.
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer progression.

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